1,1-Dimethoxycyclobutane

Description

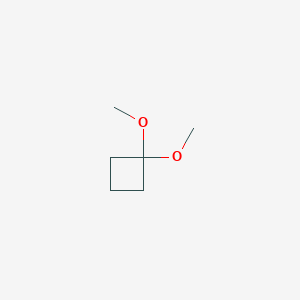

1,1-Dimethoxycyclobutane is a cyclobutane derivative characterized by two methoxy groups attached to the same carbon atom within a strained four-membered ring. Its molecular formula is C₆H₁₂O₂, with a molecular weight of 116.16 g/mol. The compound’s strained cyclobutane ring and electron-rich methoxy groups make it reactive in ring-opening and substitution reactions, particularly in organic synthesis and pharmaceutical intermediates .

Properties

IUPAC Name |

1,1-dimethoxycyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-7-6(8-2)4-3-5-6/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZPXMCHUMPYRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4415-90-1 | |

| Record name | 1,1-dimethoxycyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dimethoxycyclobutane can be synthesized through the reaction of cyclobutanone with methanol in the presence of an acid catalyst. The reaction typically involves the formation of an acetal, where the carbonyl group of cyclobutanone reacts with methanol to form the dimethoxy derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.

Chemical Reactions Analysis

Hydrolysis and Acid-Catalyzed Ring-Opening

The cyclobutane ring’s strain (≈26 kcal/mol) facilitates hydrolysis under acidic conditions.

Key Findings :

-

Hydrolysis selectivity depends on acid strength and solvent polarity.

-

Prolonged exposure to strong acids (e.g., H₂SO₄) leads to complete ring fragmentation.

Transesterification

Methoxy groups undergo nucleophilic substitution with alcohols under catalytic conditions.

| Reagents | Conditions | Products | References |

|---|---|---|---|

| p-Methoxybenzyl alcohol | NaH, THF, 60°C | p-Methoxybenzyl cyclobutanecarboxylate | |

| Isopropanol | HCl (cat.), reflux | Isopropyl cyclobutanecarboxylate |

Kinetic Note :

-

Reaction rates correlate with alcohol nucleophilicity (primary > secondary).

Polymerization

1,1-Dimethoxycyclobutane serves as a monomer in poly(orthoester) synthesis.

| Catalyst | Temperature | Polymer Properties | Applications | References |

|---|---|---|---|---|

| BF₃·OEt₂ | 25°C | Low crystallinity, Tg ≈ -20°C | Drug delivery systems | |

| Ti(OiPr)₄ | 100°C | High crosslink density | Biodegradable coatings |

Mechanism :

-

Cationic ring-opening polymerization via electrophilic activation of methoxy groups.

Oxidation

Methoxy groups oxidize to carbonyl derivatives under controlled conditions.

| Oxidizing Agent | Conditions | Products | Yield | References |

|---|---|---|---|---|

| KMnO₄ | H₂O, 0°C | Cyclobutanedione | 45% | |

| O₃, then Zn/H₂O | CH₂Cl₂, -78°C | 3-Oxocyclobutane-1-carboxylic acid | 62% |

Limitations :

-

Over-oxidation risks ring rupture; ozonolysis requires strict temperature control.

Cross-Coupling Reactions

Functionalization via transition-metal catalysis enables access to bioactive derivatives.

Stereochemical Considerations :

-

Radical intermediates (e.g., 1,4-biradicals) influence diastereoselectivity in allylation.

Thermal Rearrangements

Thermolysis induces ring modifications via [2+2] retro-cycloaddition.

| Temperature | Atmosphere | Major Products | Byproducts | References |

|---|---|---|---|---|

| 300°C | N₂ | Ethylene + dimethyl ketene | Trace CO | |

| 400°C | Vacuum | 1,3-Butadiene + formaldehyde | Methanol |

Safety Note :

-

Exothermic decomposition above 250°C necessitates controlled heating.

Scientific Research Applications

Organic Synthesis

1,1-Dimethoxycyclobutane serves as a versatile building block in organic synthesis. It can undergo various reactions such as:

- Nucleophilic Substitution : Useful in forming more complex organic molecules.

- Ring-Opening Reactions : Facilitating the synthesis of larger cyclic compounds or linear chains.

Table 1: Reaction Pathways Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Nucleophilic Substitution | Reaction with nucleophiles to replace methoxy groups | Alkylated products |

| Ring-Opening | Reaction with acids or bases to open the cyclobutane ring | Linear or larger cyclic compounds |

Research indicates that this compound derivatives exhibit biological activities, particularly as potential drug candidates. Studies have explored their effects on various biological targets:

- Anticancer Activity : Certain derivatives have shown promise in inhibiting cancer cell proliferation.

- Enzyme Inhibition : Compounds derived from this compound have been tested for their ability to inhibit specific enzymes related to disease pathways.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of a derivative of this compound against human cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent.

Pharmaceutical Applications

The pharmaceutical industry has recognized the utility of this compound in drug development:

- Intermediate in Drug Synthesis : It is used as an intermediate for synthesizing various pharmaceutical compounds.

- JAK Inhibitors : Research has indicated that cyclobutane derivatives can act as inhibitors for Janus kinase (JAK), which is critical in treating autoimmune diseases and cancers.

Table 2: Pharmaceutical Applications of this compound

| Application Type | Description | Examples |

|---|---|---|

| Drug Intermediate | Used in the synthesis of active pharmaceutical ingredients | JAK inhibitors |

| Anticancer Agents | Potential candidates for cancer treatment | Specific derivatives tested |

Mechanism of Action

The mechanism of action of 1,1-dimethoxycyclobutane involves its interaction with various molecular targets and pathways. The compound can undergo hydrolysis to form cyclobutanone and methanol, which can further participate in biochemical reactions. The methoxy groups may also influence the compound’s reactivity and interactions with enzymes and other biomolecules.

Comparison with Similar Compounds

3-(Iodomethyl)-1,1-dimethoxycyclobutane (CAS 2092509-35-6)

- Molecular Formula : C₈H₁₅IO₂

- Key Differences : The addition of an iodomethyl group at the 3-position introduces significant electrophilicity, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura). This contrasts with 1,1-Dimethoxycyclobutane, which lacks halogen substituents and is less reactive toward transition-metal catalysis .

- Applications : Used as a building block in medicinal chemistry for introducing cyclobutane motifs via iodine-mediated coupling .

4-Chloro-1,1-Dimethoxybutane (CAS 29882-07-3)

- Molecular Formula : C₆H₁₁ClO₂

- The linear butane chain reduces ring strain, resulting in lower reactivity toward ring-opening but increased stability as a chloroalkylating agent .

- Applications : Employed in pharmaceutical synthesis for alkylation steps due to its chloro group’s nucleophilic displacement capability .

Cyclobutane Derivatives with Carboxylic Acid/Ester Groups

Cyclobutane-1,1-dicarboxylic Acid

- Molecular Formula : C₆H₈O₄

- Key Differences: The presence of two carboxylic acid groups enhances polarity and acidity (pKa ~3–4), making it unsuitable for non-polar reaction media. In contrast, this compound’s ether groups render it more lipophilic and stable under acidic conditions .

- Applications : Serves as a precursor for polymers and metal-organic frameworks (MOFs) due to its chelating ability .

Diethyl 3-Hydroxycyclobutane-1,1-dicarboxylate (CAS 99974-66-0)

- Molecular Formula : C₁₀H₁₆O₅

- Key Differences: The ester groups reduce water solubility compared to the dicarboxylic acid, while the hydroxyl group enables hydrogen bonding.

- Applications : Utilized in asymmetric synthesis for chiral cyclobutane intermediates .

Halogen-Substituted Cyclobutanes

1,1-Difluoro-3-isocyanocyclobutane (CAS 1355328-31-2)

- Molecular Formula : C₅H₅F₂N

- Key Differences : Fluorine atoms increase electronegativity and ring strain, while the isocyanide group (–NC) introduces strong electron-withdrawing effects. This compound is significantly more reactive in [2+2] cycloadditions compared to this compound .

- Applications: Explored in click chemistry and as a ligand in organometallic catalysis .

1,1-Bis(bromomethyl)cyclobutane (CAS 20371-79-3)

- Molecular Formula : C₆H₁₀Br₂

- Key Differences : Two bromomethyl groups enhance electrophilicity, enabling facile nucleophilic substitutions. Unlike this compound, this compound is highly toxic and requires stringent handling protocols .

- Applications : Intermediate in the synthesis of dendrimers and cross-linked polymers .

Comparative Data Table

| Compound | CAS Number | Molecular Formula | Key Functional Groups | Reactivity Profile | Applications |

|---|---|---|---|---|---|

| This compound | Not provided | C₆H₁₂O₂ | Methoxy, cyclobutane | Moderate (ring-opening) | Organic synthesis |

| 3-(Iodomethyl)-1,1-dimethoxycyclobutane | 2092509-35-6 | C₈H₁₅IO₂ | Methoxy, iodomethyl | High (cross-coupling) | Medicinal chemistry |

| 4-Chloro-1,1-Dimethoxybutane | 29882-07-3 | C₆H₁₁ClO₂ | Methoxy, chloro | Moderate (alkylation) | Pharmaceuticals |

| Cyclobutane-1,1-dicarboxylic Acid | Not provided | C₆H₈O₄ | Carboxylic acid | High (chelation) | Polymers, MOFs |

| 1,1-Difluoro-3-isocyanocyclobutane | 1355328-31-2 | C₅H₅F₂N | Fluoro, isocyanide | Very high (cycloaddition) | Catalysis, click chemistry |

Research Findings and Trends

Reactivity Trends : Cyclobutanes with electron-withdrawing groups (e.g., –F, –I) exhibit higher reactivity in ring-opening and cross-coupling reactions compared to methoxy-substituted analogs .

Pharmaceutical Relevance : Methoxy- and halogen-substituted cyclobutanes are prioritized in drug discovery for their balanced stability and functional versatility .

Safety Considerations: Halogenated derivatives (e.g., bromomethyl, iodomethyl) require specialized handling due to toxicity, unlike non-halogenated analogs like this compound .

Biological Activity

1,1-Dimethoxycyclobutane is a cyclobutane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclobutane ring with two methoxy groups attached to the same carbon atom. This unique structure contributes to its reactivity and potential bioactivity.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H12O2 |

| Molecular Weight | 116.16 g/mol |

| Melting Point | Not well-documented |

| Solubility | Soluble in organic solvents |

Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound may exhibit antimicrobial and anticancer properties. The compound's ability to undergo various chemical reactions allows for the synthesis of derivatives that can interact with biological targets.

- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains, indicating potential as antibacterial agents.

- Anticancer Activity : Preliminary studies suggest that certain derivatives may inhibit cancer cell proliferation through mechanisms involving receptor interactions and enzyme inhibition .

The biological activity of this compound derivatives is primarily attributed to their ability to form reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to:

- Enzyme Inhibition : Compounds may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with receptors like VEGFR2 can disrupt signaling pathways essential for cancer cell growth .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer potential of a synthesized derivative of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of 12 µM, indicating strong potential as an anticancer agent .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial efficacy of several derivatives against Gram-positive and Gram-negative bacteria. The results showed that one derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting promising antimicrobial activity .

In Silico Studies

Recent advancements in computational chemistry have enabled the prediction of biological activity profiles for compounds like this compound. In silico methods have been employed to estimate interactions with various pharmacological targets, enhancing our understanding of its potential therapeutic applications .

Table 2: Predicted Biological Activities from In Silico Studies

| Activity Type | Predicted Interaction Strength |

|---|---|

| Anticancer | High |

| Antimicrobial | Moderate |

| Enzyme Inhibition | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.